molecular formula C12H15NO3S B12117398 N-benzyl-1,1-dioxo-1lambda6-thiolane-3-carboxamide

N-benzyl-1,1-dioxo-1lambda6-thiolane-3-carboxamide

Cat. No.: B12117398
M. Wt: 253.32 g/mol
InChI Key: XJASONFFGWFKET-UHFFFAOYSA-N
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Description

n-Benzyltetrahydrothiophene-3-carboxamide 1,1-dioxide is a chemical compound with the molecular formula C12H15NO3S It is a derivative of tetrahydrothiophene, featuring a benzyl group and a carboxamide group, along with a sulfone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-Benzyltetrahydrothiophene-3-carboxamide 1,1-dioxide typically involves the following steps:

    Formation of Tetrahydrothiophene Core: The initial step involves the formation of the tetrahydrothiophene core, which can be achieved through the cyclization of appropriate precursors.

    Introduction of Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the tetrahydrothiophene derivative.

    Carboxamide Formation: The carboxamide group is formed by reacting the intermediate with an appropriate amine under suitable conditions.

    Oxidation to Sulfone: The final step involves the oxidation of the sulfur atom to form the sulfone group, typically using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Industrial Production Methods

Industrial production of n-Benzyltetrahydrothiophene-3-carboxamide 1,1-dioxide may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and scalable purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

n-Benzyltetrahydrothiophene-3-carboxamide 1,1-dioxide can undergo various chemical reactions, including:

    Oxidation: Further oxidation of the sulfone group can occur under strong oxidizing conditions.

    Reduction: The compound can be reduced to its corresponding sulfide or sulfoxide using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the carboxamide nitrogen.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Benzyl halides, amines, and appropriate solvents like dichloromethane or ethanol.

Major Products

    Oxidation: Formation of higher oxidation state products such as sulfoxides or sulfones.

    Reduction: Formation of sulfides or sulfoxides.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

n-Benzyltetrahydrothiophene-3-carboxamide 1,1-dioxide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of n-Benzyltetrahydrothiophene-3-carboxamide 1,1-dioxide involves its interaction with specific molecular targets. The sulfone group can participate in hydrogen bonding and coordination interactions, which may influence the compound’s biological activity. The benzyl and carboxamide groups can also interact with various enzymes and receptors, modulating their activity and leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Benzothiadiazine 1,1-dioxide: Known for its diuretic and antihypertensive properties.

    3-Ethylbenzo[d]isothiazole 1,1-dioxide: Used in perovskite solar cells for its passivation properties.

    2,3-Dihydro-benzo[b]thiophene 1,1-dioxide: Investigated for its biological activities, including anticancer and anti-inflammatory effects.

Uniqueness

n-Benzyltetrahydrothiophene-3-carboxamide 1,1-dioxide is unique due to its combination of a tetrahydrothiophene core with a benzyl group, carboxamide group, and sulfone functional group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C12H15NO3S

Molecular Weight

253.32 g/mol

IUPAC Name

N-benzyl-1,1-dioxothiolane-3-carboxamide

InChI

InChI=1S/C12H15NO3S/c14-12(11-6-7-17(15,16)9-11)13-8-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,13,14)

InChI Key

XJASONFFGWFKET-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CC1C(=O)NCC2=CC=CC=C2

Origin of Product

United States

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